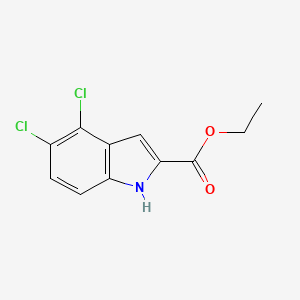










|
REACTION_CXSMILES
|
[C:1]1([CH3:11])[CH:6]=CC(S(O)(=O)=O)=C[CH:2]=1.C(OC(=O)C(=N[NH:19][C:20]1[CH:25]=[CH:24][C:23]([Cl:26])=[C:22]([Cl:27])[CH:21]=1)C)C.[C:29](=[O:32])([O-])[OH:30].[Na+].[CH2:34]([O:36]CC)[CH3:35]>C1C=CC=CC=1>[CH2:34]([O:36][C:11]([C:1]1[NH:19][C:20]2[C:21]([CH:6]=1)=[C:22]([Cl:27])[C:23]([Cl:26])=[CH:24][CH:25]=2)=[O:30])[CH3:35].[CH2:34]([O:30][C:29]([C:1]1[NH:19][C:20]2[C:25]([CH:2]=1)=[CH:24][C:23]([Cl:26])=[C:22]([Cl:27])[CH:21]=2)=[O:32])[CH3:35] |f:2.3|
|


|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
|
Name
|
hydrazone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C(C)=NNC1=CC(=C(C=C1)Cl)Cl)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(O)([O-])=O.[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OCC
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
at reflux temperature (Dean and Stark conditions) for 2 h
|
|
Duration
|
2 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
After 3 h the reaction mixture was cooled
|
|
Duration
|
3 h
|
|
Type
|
CUSTOM
|
|
Details
|
The organic fraction was separated
|
|
Type
|
WASH
|
|
Details
|
washed with saturated sodium hydrogen carbonate solution
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
brine, dried over magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
solvent was evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
to give an orange solid
|
|
Type
|
CUSTOM
|
|
Details
|
The solid was purified via silica gel chromatography (15-75% ethylacetate/hexane)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(=O)C=1NC2=CC=C(C(=C2C1)Cl)Cl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.5 g | |
| YIELD: PERCENTYIELD | 8% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(=O)C=1NC2=CC(=C(C=C2C1)Cl)Cl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.297 g | |
| YIELD: PERCENTYIELD | 5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |










|
REACTION_CXSMILES
|
[C:1]1([CH3:11])[CH:6]=CC(S(O)(=O)=O)=C[CH:2]=1.C(OC(=O)C(=N[NH:19][C:20]1[CH:25]=[CH:24][C:23]([Cl:26])=[C:22]([Cl:27])[CH:21]=1)C)C.[C:29](=[O:32])([O-])[OH:30].[Na+].[CH2:34]([O:36]CC)[CH3:35]>C1C=CC=CC=1>[CH2:34]([O:36][C:11]([C:1]1[NH:19][C:20]2[C:21]([CH:6]=1)=[C:22]([Cl:27])[C:23]([Cl:26])=[CH:24][CH:25]=2)=[O:30])[CH3:35].[CH2:34]([O:30][C:29]([C:1]1[NH:19][C:20]2[C:25]([CH:2]=1)=[CH:24][C:23]([Cl:26])=[C:22]([Cl:27])[CH:21]=2)=[O:32])[CH3:35] |f:2.3|
|


|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
|
Name
|
hydrazone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C(C)=NNC1=CC(=C(C=C1)Cl)Cl)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(O)([O-])=O.[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OCC
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
at reflux temperature (Dean and Stark conditions) for 2 h
|
|
Duration
|
2 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
After 3 h the reaction mixture was cooled
|
|
Duration
|
3 h
|
|
Type
|
CUSTOM
|
|
Details
|
The organic fraction was separated
|
|
Type
|
WASH
|
|
Details
|
washed with saturated sodium hydrogen carbonate solution
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
brine, dried over magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
solvent was evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
to give an orange solid
|
|
Type
|
CUSTOM
|
|
Details
|
The solid was purified via silica gel chromatography (15-75% ethylacetate/hexane)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(=O)C=1NC2=CC=C(C(=C2C1)Cl)Cl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.5 g | |
| YIELD: PERCENTYIELD | 8% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(=O)C=1NC2=CC(=C(C=C2C1)Cl)Cl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.297 g | |
| YIELD: PERCENTYIELD | 5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |